(S)-2-Amino-4-(ethylsulfonyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an amino group, an ethylsulfonyl group, and a butanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid typically involves multi-step organic reactions. One common method starts with the amino acid L-threonine, which undergoes a series of transformations including sulfonation and amination to introduce the ethylsulfonyl and amino groups, respectively. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalysis using engineered microorganisms. For example, genetically modified strains of Saccharomyces cerevisiae or Escherichia coli can be employed to produce the compound through fermentation processes. These methods are advantageous due to their sustainability and potential for high yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The ethylsulfonyl group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminobutyric acid: Similar in structure but lacks the ethylsulfonyl group.
(S)-2-Hydroxybutyric acid: Contains a hydroxyl group instead of an amino group.
Butanoic acid: The simplest form, lacking both the amino and ethylsulfonyl groups.
Uniqueness
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is unique due to the presence of both the amino and ethylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63596-32-7 |
---|---|
Molecular Formula |
C6H13NO4S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(2S)-2-amino-4-ethylsulfonylbutanoic acid |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
JUPFRFWQYLQKPU-YFKPBYRVSA-N |
Isomeric SMILES |
CCS(=O)(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCS(=O)(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.